molecular formula C23H23ClN2O2 B2953616 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline CAS No. 1396878-34-4

2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline

Cat. No.: B2953616
CAS No.: 1396878-34-4
M. Wt: 394.9
InChI Key: AUJFUZKQUJPLBS-UHFFFAOYSA-N
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Description

2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a chlorophenyl group

Scientific Research Applications

2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the piperidine ring through a series of substitution reactions. The chlorophenyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-20-8-5-17(6-9-20)15-28-16-18-11-13-26(14-12-18)23(27)22-10-7-19-3-1-2-4-21(19)25-22/h1-10,18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJFUZKQUJPLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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